![molecular formula C₁₅H₁₈O₅ B1144638 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid CAS No. 1091621-61-2](/img/structure/B1144638.png)

6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 6-aryl-4-oxohexanoic acids, closely related to 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid, involves condensation reactions, reduction processes, and sometimes the formation of lactone derivatives as by-products. For instance, Abouzid et al. (2007) describe the synthesis process involving the condensation of aldehydes and levulenic acid, followed by reduction to yield the target compounds (Abouzid, Frohberg, Lehmann, & Decker, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray diffraction methods and quantum-chemical calculations, as seen in studies on similar carboxylic acids. Shtabova et al. (2005) highlight the structural determination of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, showcasing the importance of molecular structure analysis in understanding the properties of such compounds (Shtabova et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid analogs involve interactions such as alkylation, nitration, and the potential for forming various derivatives through chemical transformations. For example, the study by Vasin et al. (2013) on derivatives of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid delves into reduction and acetylation reactions, contributing to the knowledge of chemical properties and reactivity of similar compounds (Vasin, Koldaeva, & Perevalov, 2013).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. While specific data on 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid may not be readily available, studies on related compounds provide valuable insights. The polymorphic forms of similar carboxylic acids, as discussed by Feeder and Jones (1994), offer a glimpse into the diversity of physical structures that can impact the compound's physical properties and applications (Feeder & Jones, 1994).

Chemical Properties Analysis

Understanding the chemical properties of 6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid involves examining its reactivity, stability, and interactions with other molecules. Studies on related compounds, such as the work by Hanzawa et al. (2012) on the synthesis and reactions of carboxylic acids and derivatives containing a tetrahydropyran ring, shed light on the types of chemical reactions these compounds can undergo and their potential chemical behavior (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).

Scientific Research Applications

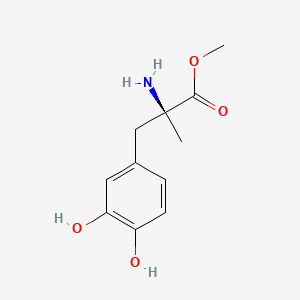

“6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid” is a chemical compound with the molecular formula C15H18O5 . It’s also known by other names such as "Benzenehexanoic acid, 4-(1-carboxyethyl)-δ-oxo-" .

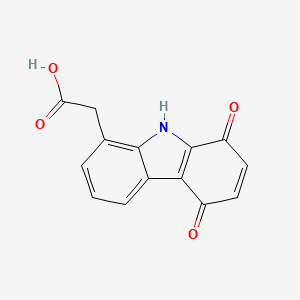

Carbazole-based compounds, which are structurally similar to the compound you’re interested in, have been studied for their optical properties and applications in photopolymerization . These compounds were synthesized through Sonogashira coupling and Knoevenagel reactions . The UV spectra showed three main absorption peaks from 240 nm to 400 nm, indicating π–π* and n–π* electron transitions . These functional compounds could be used as dyes/photosensitizers .

Carbazole-based compounds, which are structurally similar to the compound you’re interested in, have been studied for their optical properties and applications in photopolymerization . These compounds were synthesized through Sonogashira coupling and Knoevenagel reactions . The UV spectra showed three main absorption peaks from 240 nm to 400 nm, indicating π–π* and n–π* electron transitions . These functional compounds could be used as dyes/photosensitizers .

properties

IUPAC Name |

6-[4-(1-carboxyethyl)phenyl]-5-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-10(15(19)20)12-7-5-11(6-8-12)9-13(16)3-2-4-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZUIVGLLMTAMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC(=O)CCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Carboxyethyl)-delta-oxo-benzenehexanoic Acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)

![1-[(Chloromethoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium Chloride](/img/no-structure.png)

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)